![molecular formula C14H15NO2S B2446240 N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide CAS No. 1396847-73-6](/img/structure/B2446240.png)
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide
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Overview
Description
“N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, which could include “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide”, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . The molecular, electronic properties of the synthesized products were studied by the density functional theory (DFT) where they exhibited close HOMO–LUMO energy gap .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
Thiophene, the base structure for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Thiophene derivatives, including N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide, serve as a potential class of biologically active compounds. Medicinal chemists explore their structures to design advanced drugs with diverse effects .
- These compounds exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . For instance, suprofen (a 2-substituted thiophene) acts as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituent thiophene) serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Thiophene derivatives play a crucial role in the development of organic semiconductors . Researchers utilize them in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Industrial chemistry benefits from thiophene derivatives as corrosion inhibitors . These compounds protect metals from degradation caused by environmental factors.
- Researchers explore thiophene derivatives for their role in material science . These compounds contribute to the fabrication of organic light-emitting diodes (OLEDs) .
- Thiophene derivatives, including the compound , exhibit antitumor activity . Their structural variations may lead to novel anticancer agents.
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Corrosion Inhibition
Material Science and Light-Emitting Diodes
Biological Activity and Antitumor Potential
Synthetic Methodology
Mechanism of Action
While the specific mechanism of action for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” is not mentioned in the search results, it’s worth noting that thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Future Directions
The future directions for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their potential biological activities . The researchers continue their efforts for the exploration of more powerful drugs with some requirements that involve the molecular size of a drug’s affinity for its target, drug bio-activation, and metabolization .
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-13(11-4-2-1-3-5-11)6-8-15-14(17)12-7-9-18-10-12/h1-5,7,9-10,13,16H,6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGZABAKHZWBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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